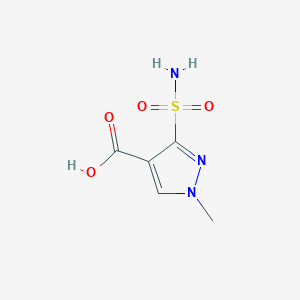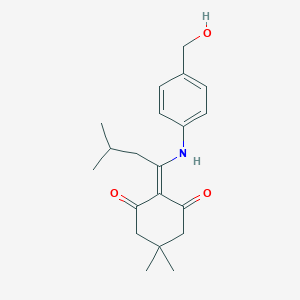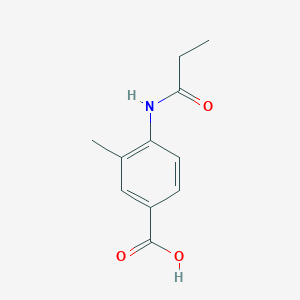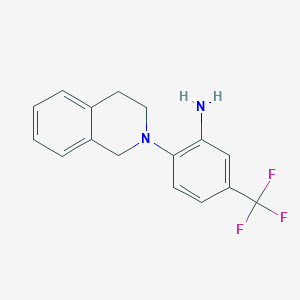
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline
Descripción general
Descripción
This compound belongs to the class of organic compounds known as dihydroisoquinolines, which are of significant interest due to their chemical and pharmacological properties. The trifluoromethyl group attached to the aniline moiety introduces unique characteristics, influencing its reactivity and physical properties.
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives has been explored through various methodologies. For instance, the synthesis of 1,2-dihydroquinolines from anilines and acetone catalyzed by ytterbium(III) triflate in ionic liquids offers a mild, convenient, and environmentally friendly approach (Li et al., 2006). Another approach involves the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives through a four-step procedure, highlighting the acylation, reduction, N-alkylation, and acid hydrolysis steps (Rozhkova et al., 2018).
Molecular Structure Analysis
The molecular structure of dihydroisoquinoline derivatives has been elucidated through crystallography and spectroscopic methods. These studies provide insights into the arrangement of the trifluoromethyl group and the dihydroisoquinoline core, crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The chemical reactivity of dihydroisoquinoline compounds, especially those containing trifluoromethyl groups, involves various transformations, including cyclization reactions, isomerization, and reactions with dianions derived from oximes, leading to the formation of isoxazoles and triazines (Strekowski et al., 1995). These reactions underscore the versatility of the trifluoromethyl group as a synthetic handle in organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Potential : Synthesis of novel annulated dihydroisoquinoline heterocycles from derivatives of 3,4-dihydroisoquinoline showed potential cytotoxic effects against various cancer cell lines, suggesting their potential use in antitumor screening and cancer therapeutics (Saleh et al., 2020).
Base-Catalyzed Tandem Cyclization : A study developed a novel one-pot reaction to synthesize 3,4-dihydroisoquinolin-2(1H)-one derivatives. These derivatives are key structures in many natural products and can be synthesized via a base-mediated three-component reaction (Shirsat et al., 2018).
Synthesis of Isoxazoles and 1,3,5-Triazines : Research on anionically activated trifluoromethyl groups, including trifluoromethyl-substituted anilines, led to novel one-pot preparations of isoxazoles and 1,3,5-triazines. This highlights the compound's utility in synthesizing diverse organic structures (Strekowski et al., 1995).
Synthesis of 3,4-Dihydroisoquinolinone Skeleton : A new method was reported for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure for isoquinoline alkaloids, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This underlines its importance in the synthesis of alkaloid structures (Mujde et al., 2011).
Synthesis of Aminoalkyl-Functionalized 4-Arylquinolines : A study developed a new approach for synthesizing aminoalkyl-functionalized 4-arylquinolines via the Friedländer reaction. This illustrates the compound's utility in creating diverse quinoline derivatives (Rozhkova et al., 2020).
Analgesic and Antiinflammatory Activity : Research on the synthesis of substituted 1-arylamino-3,4-dihydroisoquinolines has shown these compounds to exhibit analgesic and anti-inflammatory activities, indicating their potential in pharmaceutical applications (Glushkov et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)13-5-6-15(14(20)9-13)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIFAQQLUMZAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588125 | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
175134-94-8 | |
| Record name | 2-(3,4-Dihydro-2(1H)-isoquinolinyl)-5-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175134-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B61116.png)

![1,2,3,4,7,8,9,10-Octahydrobenzo[c]cinnolin-1-one oxime](/img/structure/B61121.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-ethyl-(9CI)](/img/structure/B61126.png)
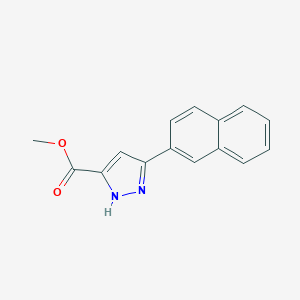
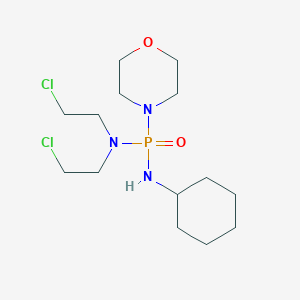
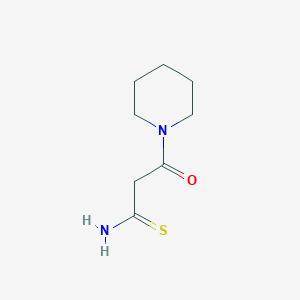
![tert-Butyl 4,7-dihydrofuro[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B61133.png)

![N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide](/img/structure/B61137.png)
